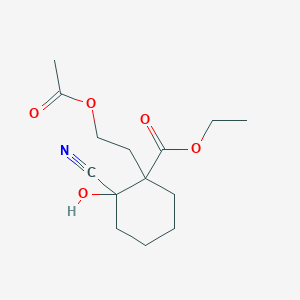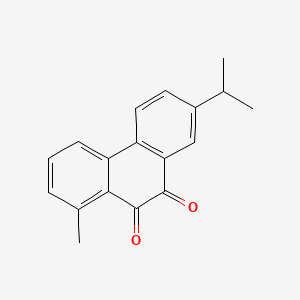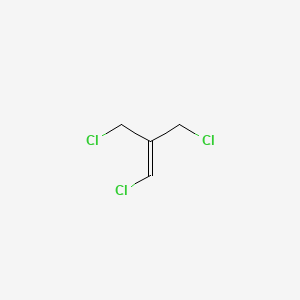![molecular formula C20H20N2O2 B14727719 [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate CAS No. 6629-77-2](/img/structure/B14727719.png)
[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate: is a chemical compound with the molecular formula C20H20N2O2 It is known for its unique structure, which combines a naphthalene ring with an aminobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate typically involves the reaction of naphthalene derivatives with aminobenzoic acid derivatives under specific conditions. One common method includes the use of dimethylamine as a reagent to introduce the dimethylamino group into the naphthalene ring, followed by esterification with 4-aminobenzoic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group in the aminobenzoate moiety, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology: Its structure allows it to act as a probe in biochemical assays .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .
Comparison with Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene core but differs in its functional groups, leading to distinct chemical properties.
Other Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-2-sulfonic acid have similar aromatic structures but differ in their substituents and reactivity.
Uniqueness: The uniqueness of [1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate lies in its combination of a dimethylamino group and an aminobenzoate moiety. This structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
6629-77-2 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[1-[(dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate |
InChI |
InChI=1S/C20H20N2O2/c1-22(2)13-18-17-6-4-3-5-14(17)9-12-19(18)24-20(23)15-7-10-16(21)11-8-15/h3-12H,13,21H2,1-2H3 |
InChI Key |
NEWNVIKFDTUAHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






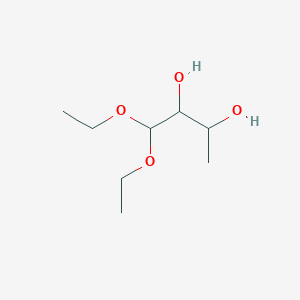
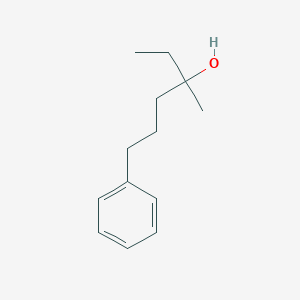
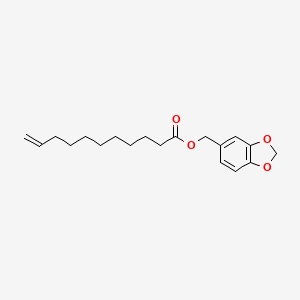
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
